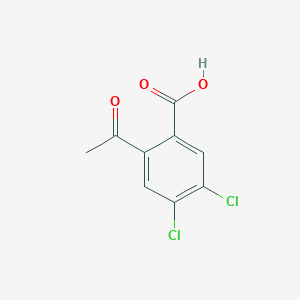![molecular formula C19H34INO2 B14266541 N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide CAS No. 139312-30-4](/img/no-structure.png)
N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide is a quaternary ammonium compound. It is characterized by the presence of a trimethylammonium group attached to an ethan-1-aminium backbone, which is further substituted with a phenoxy group bearing an octyloxy chain. This compound is known for its surfactant properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide typically involves the following steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with octyl bromide in the presence of a base such as potassium carbonate to form octyloxyphenol.
Etherification: The octyloxyphenol is then reacted with 2-chloroethyltrimethylammonium chloride under basic conditions to form the intermediate compound.
Quaternization: The final step involves the quaternization of the intermediate with methyl iodide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The phenoxy group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ether linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the phenoxy group.
Reduction: Reduced derivatives of the phenoxy group.
Hydrolysis: Phenol and corresponding alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, personal care products, and industrial cleaners.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide is primarily based on its surfactant properties. The compound reduces surface tension and can disrupt lipid bilayers, making it effective in solubilizing hydrophobic compounds. It interacts with molecular targets such as cell membranes, leading to increased permeability and potential cell lysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethyl-1-(octyloxy)-1-oxo-2-decanaminium bromide
- N,N,N-Trimethyl-1-oxo-1-phenoxy-2-dodecanaminium bromide
- 1-Methoxy-N,N,N-trimethyl-1-oxo-2-tetradecanaminium bromide
Uniqueness
N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide is unique due to its specific structure, which imparts distinct surfactant properties. The presence of the octyloxy chain and the phenoxy group enhances its ability to interact with hydrophobic and hydrophilic environments, making it versatile for various applications.
Eigenschaften
| 139312-30-4 | |
Molekularformel |
C19H34INO2 |
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
trimethyl-[2-(4-octoxyphenoxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C19H34NO2.HI/c1-5-6-7-8-9-10-16-21-18-11-13-19(14-12-18)22-17-15-20(2,3)4;/h11-14H,5-10,15-17H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PIRDLKVCJSVJCV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCC[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)


